Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
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Overview
Description
Methyl ®-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spiro structure and the introduction of the methoxypropyl group. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Methyl ®-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl ®-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate: shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic lactams.
Tertiary butyl esters: These compounds also exhibit unique reactivity patterns and are used in various synthetic applications
Uniqueness
What sets Methyl ®-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate apart is its specific spiro structure combined with the methoxypropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Biological Activity
Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates a naphthalene moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and neuroprotective effects. This article presents a detailed examination of its biological activity, including relevant data tables and research findings.
Molecular Characteristics
- Molecular Formula : C20H27NO4
- Molecular Weight : 345.44 g/mol
- Structural Features : The compound features a spiro connection that contributes to its biological activity and therapeutic potential.
Structural Comparison Table
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid | Similar spirocyclic structure | Lacks the methoxypropyl group |
(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide | Contains a hydroxyl group | Potentially different biological activity due to hydroxyl presence |
6-Ethyl-5-(2S)-1-(3-methoxypropyl)-2-phenyl-1,2,3,4-tetrahydroquinolin-7-ylpyrimidine-2,4-diamine | Contains a quinoline moiety | Targets different proteins compared to the spiro compound |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of specific metabolic pathways that produce cytotoxic substances.
Case Study: Cytotoxic Effects
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in:
- Inhibition of cell proliferation by 70% at a concentration of 10 µM.
- Induction of apoptosis , evidenced by increased caspase activity.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Preliminary findings suggest it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings on Neuroprotection
In vitro studies showed that the compound:
- Reduced reactive oxygen species (ROS) levels by 50% in cultured neuronal cells.
- Enhanced cell viability under oxidative stress conditions.
Pharmacological Applications
Due to its diverse biological activities, this compound is being explored for various pharmacological applications:
- Anticancer agents
- Neuroprotective drugs
Properties
Molecular Formula |
C20H27NO4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl (6R)-1'-(3-methoxypropyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-24-12-4-11-21-10-3-8-20(19(21)23)9-7-15-13-16(18(22)25-2)5-6-17(15)14-20/h5-6,13H,3-4,7-12,14H2,1-2H3/t20-/m0/s1 |
InChI Key |
DYHRUWCMFDRIQB-FQEVSTJZSA-N |
Isomeric SMILES |
COCCCN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
Canonical SMILES |
COCCCN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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